tert-butyl N-(4-amino-2-methoxybutyl)carbamate
Description
tert-Butyl N-(4-amino-2-methoxybutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-amino-2-methoxybutyl backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical chemistry . The compound’s structure combines a methoxy substituent and a primary amino group on a four-carbon chain, which may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-7-8(14-4)5-6-11/h8H,5-7,11H2,1-4H3,(H,12,13) |
InChI Key |
CFIHMCMMDZOJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 4-amino-2-methoxybutanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) undergoes nucleophilic reactions with electrophiles. For example:
-
Alkylation with halogenated compounds (e.g., benzyl bromide) in the presence of potassium carbonate yields N-alkylated derivatives.
-
Acylation with acetyl chloride or anhydrides produces amides, critical for peptide-mimetic drug synthesis.
Example Reaction Conditions :
| Electrophile | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 60°C | 85% |
| Acetyl chloride | Triethylamine | Dichloromethane | 0°C → RT | 78% |
Hydrolysis Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA) to release the free amine, a key step in drug synthesis .
-
Acid-Catalyzed Hydrolysis :
Optimized Conditions :
-
4M HCl in dioxane, 2 hours, RT → Quantitative deprotection .
-
Trifluoroacetic acid (TFA) in CH₂Cl₂, 30 minutes → 95% yield .
Phase-Transfer Alkylation
The compound participates in phase-transfer alkylation to introduce methoxy groups. For instance, reaction with methyl sulfate under basic conditions (KOH) and catalysis by tetrabutylammonium bromide forms methoxy-substituted derivatives, pivotal in synthesizing anticonvulsants like lacosamide .
Key Parameters :
-
Catalyst : Tetrabutylammonium bromide (0.1 equiv).
-
Base : KOH (2.5 equiv).
Lacosamide Production
The compound is a critical intermediate in synthesizing lacosamide, an anticonvulsant. Key steps include:
-
Boc deprotection to generate a free amine.
Synthetic Pathway :
Stability and Reactivity Insights
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-amino-2-methoxybutyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without affecting the protected amine .
Biology and Medicine: This compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in peptide synthesis and other biochemical applications .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2-methoxybutyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl 4-Amino-4-(3-Pyridinyl)Butylcarbamate (CAS 946385-15-5)
Structural Differences : Replaces the methoxy group with a 3-pyridinyl ring at the 4-position of the butyl chain.
Key Properties :
- Increased polarity due to the nitrogen heterocycle may improve aqueous solubility compared to the methoxy analog.
tert-Butyl [2-Amino-2-(4-Methoxyphenyl)Ethyl]Carbamate (CAS 912762-82-4)
Structural Differences : Features a 4-methoxyphenyl group on a shorter (ethyl) backbone.
Key Properties :
- Steric hindrance from the phenyl ring may reduce reactivity at the amino site compared to the linear butyl chain in the target compound. Applications: Such structures are intermediates in antidepressants and neuroactive compounds .
tert-Butyl N-(4-Aminooxolan-3-yl)Carbamate (CAS 2305080-35-5)
Structural Differences: Incorporates a tetrahydrofuran (oxolane) ring with an amino group. Key Properties:
tert-Butyl N-(4-Aminobutyl)-N-(Benzyloxy)Carbamate (CAS 847-42-7)
Structural Differences: Adds a benzyloxy group to the 4-aminobutyl chain. Key Properties:
- Dual functionalization (amino and benzyloxy) allows for orthogonal protection strategies in synthesis. Applications: Benzyloxy-protected amines are common in peptide synthesis and protease inhibitors .
tert-Butyl N-(4-Cyclopropyl-3-Methyl-4-Oxobutan-2-yl)Carbamate (CAS 4261-80-7)
Structural Differences : Contains a cyclopropyl group and a ketone on the butyl chain.
Key Properties :
- The cyclopropyl group enhances metabolic stability by resisting oxidative degradation.
- The ketone introduces a polar site, improving crystallinity for purification.
Applications : Such motifs are found in antifungal and antibiotic agents .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Tert-butyl N-(4-amino-2-methoxybutyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves coupling amino acid derivatives with carbamate precursors, utilizing methods such as EDC·HCl–HOBt mediated coupling in the presence of triethylamine in DMF or dichloromethane .
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Amino acid esters | EDC·HCl, HOBt, TEA, DMF |
| 2 | Deprotection | TFA or LiOH·H2O |
This compound exhibits biological activity through its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific proteases, potentially influencing pathways involved in viral replication and other cellular processes.
In Vitro Studies
Research has demonstrated that compounds similar to this compound can inhibit viral enzymes effectively. For instance, studies on related carbamate derivatives have shown significant inhibitory effects against herpes simplex virus (HSV) thymidine kinases with IC50 values ranging from 100 to 200 mg/kg in animal models .
Case Studies
- Antiviral Activity : A study highlighted the efficacy of carbamate derivatives against HSV-1 and HSV-2, where specific analogs exhibited enhanced potency compared to standard treatments. The lead compound was shown to prevent lethal encephalitis in mice .
- Protease Inhibition : Another investigation focused on the inhibition of SARS-CoV 3CL protease by peptidomimetic compounds similar to this compound. The IC50 values for these inhibitors were reported as low as 0.33 μM, indicating strong inhibitory potential .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest a broad spectrum of activity, including:
- Antiviral : Effective against multiple strains of viruses.
- Enzyme Inhibition : Targeting specific proteases involved in viral replication.
- Potential Anticancer Properties : Some derivatives show promise in inhibiting tumor growth by affecting cellular signaling pathways.
Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values |
|---|---|---|
| Antiviral (HSV) | 9-(4-aminobutyl) analogs | 100-200 mg/kg |
| Protease Inhibition | Peptidomimetics | 0.33-10 μM |
Molecular Interactions
Molecular docking studies have indicated that this compound may form critical hydrogen bonds with target enzymes, enhancing its inhibitory efficacy . These interactions are vital for understanding how structural modifications can improve biological activity.
Q & A
Q. What are the common synthetic routes for tert-butyl N-(4-amino-2-methoxybutyl)carbamate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling or functionalization steps. Key strategies include:
- Stepwise Protection : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like THF or DMAc are preferred for nucleophilic substitution or coupling reactions (e.g., with chloropyrimidine derivatives) to enhance reactivity .
- Catalysis : Use of Pd(PPh₃)₂Cl₂ and CuI for Sonogashira coupling to introduce alkynyl groups, ensuring efficient cross-coupling under inert atmospheres .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates. For example, tert-butyl derivatives are purified with silica gel chromatography, achieving yields of ~50–90% .
Q. Optimization Tips :
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- X-ray Crystallography :
Q. Data Cross-Verification :
- Compare experimental NMR shifts with computational predictions (e.g., DFT) for challenging stereoisomers.
- Validate purity via HPLC (≥95% area) before downstream applications .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR and MS) when characterizing this compound derivatives?
Methodological Answer :
- Scenario : Discrepancies in molecular ion peaks (MS) vs. expected molecular weight.
- Scenario : Ambiguous NOE correlations in NMR.
Q. What strategies are recommended for enhancing the stability of this compound under varying pH and temperature conditions?
Methodological Answer :
- pH Sensitivity :
- Thermal Stability :
- Light Sensitivity :
Q. How can mechanistic insights into the synthesis of this compound inform reaction optimization?
Methodological Answer :
- Intermediate Trapping :
- Kinetic Studies :
- Computational Modeling :
Q. What advanced techniques are recommended for analyzing the stereochemical purity of this compound derivatives?
Methodological Answer :
- Chiral HPLC :
- Vibrational Circular Dichroism (VCD) :
- Single-Crystal XRD :
Data Contradiction Analysis
Example : Conflicting NMR integration ratios and MS molecular ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
